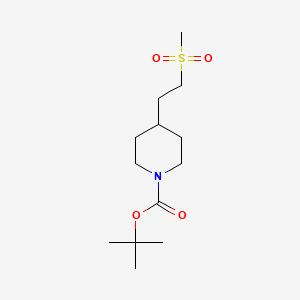
(2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 5-position, and a piperidin-1-yl group attached to the methanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 5-fluoropyridine, undergoes bromination at the 2-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Piperidinylation: The brominated intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to introduce the piperidin-1-yl group.
Methanone Formation: Finally, the compound is subjected to a formylation reaction using a formylating agent like formic acid or paraformaldehyde to yield the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in (2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted pyridine derivatives
- Oxidized or reduced forms of the compound
- Coupled products with various aryl or alkyl groups
科学研究应用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology:
Pharmacophore: Acts as a pharmacophore in the development of new drugs targeting specific biological pathways.
Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and receptor interactions.
Medicine:
Drug Development: Explored for its potential as a lead compound in the development of new therapeutic agents for various diseases.
Diagnostic Agents: Investigated for use in diagnostic imaging and as a marker in biological assays.
Industry:
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The presence of the bromine and fluorine atoms, as well as the piperidin-1-yl group, contributes to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
(2-Bromo-5-chloropyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromo-5-methylpyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a methyl group instead of fluorine.
(2-Bromo-5-nitropyridin-4-yl)(piperidin-1-yl)methanone: Similar structure but with a nitro group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2-Bromo-5-fluoropyridin-4-yl)(piperidin-1-yl)methanone imparts unique electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
属性
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-10-6-8(9(13)7-14-10)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIOTPLLWGSGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NC=C2F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














